2-Fluoro-3-nitrobenzamide 2-Fluoro-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 1369880-10-3
VCID: VC2684960
InChI: InChI=1S/C7H5FN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
SMILES: C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)N
Molecular Formula: C7H5FN2O3
Molecular Weight: 184.12 g/mol

2-Fluoro-3-nitrobenzamide

CAS No.: 1369880-10-3

Cat. No.: VC2684960

Molecular Formula: C7H5FN2O3

Molecular Weight: 184.12 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-nitrobenzamide - 1369880-10-3

Specification

CAS No. 1369880-10-3
Molecular Formula C7H5FN2O3
Molecular Weight 184.12 g/mol
IUPAC Name 2-fluoro-3-nitrobenzamide
Standard InChI InChI=1S/C7H5FN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
Standard InChI Key IELKGBJSSIULFW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)N
Canonical SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)N

Introduction

Physical and Chemical Properties

Reactivity Profile

The reactivity of 2-Fluoro-3-nitrobenzamide is governed by its functional groups. The amide group can participate in various nucleophilic reactions and is susceptible to hydrolysis under appropriate conditions. The fluorine atom at the ortho position relative to the amide creates an electron-deficient center that may facilitate nucleophilic aromatic substitution reactions. The nitro group, being strongly electron-withdrawing, further activates the ring toward nucleophilic attack while also providing opportunities for reduction to form amino derivatives.

Synthesis and Production

ManufacturerProduct NumberPurityPackage SizePrice (USD)Price per Gram
Matrix Scientific11492997%1g$480$480
Alichem1369880103Not specified1g$504$504
Atlantic Research ChemicalsXS00199595%250mg$116.64$466.56
CrysdotCD1214805597%1g$475$475

This pricing data, from December 2021, demonstrates the relatively high cost of the compound, which is typical for specialized chemical building blocks produced at high purity for research purposes . The consistency in pricing across suppliers suggests a stabilized market value for this particular chemical entity.

Related Compounds and Structural Analogs

Comparison with 2-Fluoro-3-nitrobenzoic Acid

2-Fluoro-3-nitrobenzoic acid (CAS: 317-46-4) is a closely related compound that differs from 2-Fluoro-3-nitrobenzamide only in the functional group at position 1, featuring a carboxylic acid instead of an amide. This acid has a molecular weight of 185.109 g/mol and a molecular formula of C₇H₄FNO₄ . The acid precursor has documented physical properties including:

PropertyValue
Density1.6±0.1 g/cm³
Boiling Point347.6±27.0 °C at 760 mmHg
Flash Point164.0±23.7 °C
Water SolubilitySlightly soluble
LogP1.47

These properties may provide some insight into the potential physical characteristics of 2-Fluoro-3-nitrobenzamide, although direct extrapolation requires caution due to the different functional groups .

Structural Variations and Isomers

Other structural variations with similar functional group patterns include 2-Fluoro-5-nitrobenzoic acid (CAS: 7304-32-7), which features a different positional arrangement of the nitro group . This compound has been noted for its applications in synthesizing fluorescent sensing molecules, heterocyclic active pharmaceutical ingredients (APIs), and peptides. The positional isomerism between these compounds demonstrates how subtle structural changes can lead to diverse applications and properties.

Future Research Directions

Synthetic Methodology Development

Further research could focus on developing more efficient synthetic routes to 2-Fluoro-3-nitrobenzamide, potentially building upon the documented synthesis of 2-Fluoro-3-nitrobenzoic acid. Optimization of reaction conditions and exploration of alternative synthetic pathways could lead to more cost-effective production methods, potentially broadening the compound's accessibility for research purposes.

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